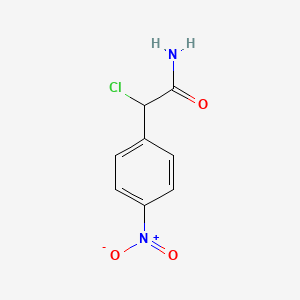

2-chloro-2-(4-nitrophenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

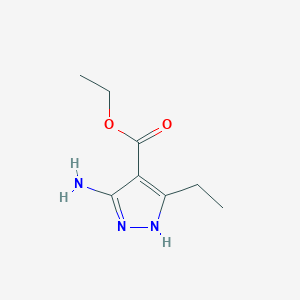

2-Chloro-N-(4-nitrophenyl)acetamide is a chemical compound with the molecular formula C8H7ClN2O3 . It has a molecular weight of 214.61 and is typically stored at room temperature in an inert atmosphere . The compound is solid in its physical form .

Synthesis Analysis

The synthesis of 2-chloro-N-(4-nitrophenyl)acetamide involves the reaction of p-nitroaniline with chloroacetyl chloride . The reaction is carried out in a mixture of toluene and triethylamine, with the chloroacetyl chloride being slowly added at a temperature of 15 +/-5 ℃ . After about 3 hours, the mixture is stirred for an additional hour at room temperature, then filtered and dried to obtain the product .Molecular Structure Analysis

The InChI code for 2-chloro-N-(4-nitrophenyl)acetamide is 1S/C8H7ClN2O3/c9-5-8(12)10-6-1-3-7(4-2-6)11(13)14/h1-4H,5H2,(H,10,12) . This code provides a specific description of the molecule’s structure, including the arrangement and connectivity of its atoms.Physical And Chemical Properties Analysis

2-Chloro-N-(4-nitrophenyl)acetamide is a solid at room temperature . It has a molecular weight of 214.61 .Applications De Recherche Scientifique

2-chloro-2-(4-nitrophenyl)acetamide has been used in many scientific research applications. It has been used to study the structure and function of proteins, enzymes, and DNA. It has also been used to study the structure and properties of organic compounds. Additionally, this compound has been used to study the metabolism of various compounds in cells.

Mécanisme D'action

Target of Action

The primary target of 2-chloro-2-(4-nitrophenyl)acetamide is the penicillin-binding protein . This protein plays a crucial role in the synthesis of the bacterial cell wall, making it a common target for many antibacterial drugs .

Mode of Action

This compound interacts with its target by stabilizing the molecule in the target enzyme at the site . The presence of the chloro atom in the molecule is responsible for improving this activity .

Biochemical Pathways

The compound affects the biochemical pathways related to the synthesis of the bacterial cell wall. By acting on the penicillin-binding protein, it disrupts the normal function of this protein, leading to cell lysis .

Pharmacokinetics

The substance showed an excellent pharmacokinetic profile, indicating good parameters for oral use .

Result of Action

The result of the action of this compound is the lysis of bacterial cells. By disrupting the function of the penicillin-binding protein, it prevents the proper formation of the bacterial cell wall, leading to cell death .

Avantages Et Limitations Des Expériences En Laboratoire

The use of 2-chloro-2-(4-nitrophenyl)acetamide in laboratory experiments has several advantages. First, this compound is relatively inexpensive and easy to synthesize. Second, it is a versatile compound that can be used to study a wide range of biological processes. Finally, this compound has been shown to have an effect on various biochemical and physiological processes.

However, there are also some limitations to using this compound in laboratory experiments. First, the mechanism of action of this compound is not fully understood. Second, this compound can be toxic to cells and organisms at high concentrations. Finally, this compound has been shown to have an effect on cell growth and differentiation, which can limit its use in certain experiments.

Orientations Futures

There are many potential future directions for the use of 2-chloro-2-(4-nitrophenyl)acetamide in scientific research. One potential direction is to explore the effects of this compound on different types of cells and organisms. Additionally, further research could be done to better understand the mechanism of action of this compound and its effects on biochemical and physiological processes. Finally, this compound could be used to study the structure and properties of organic compounds, as well as the structure and function of proteins, enzymes, and DNA.

Méthodes De Synthèse

2-chloro-2-(4-nitrophenyl)acetamide can be synthesized by a two-step process. First, 4-nitrophenol is reacted with acetic anhydride to form 4-nitrophenyl acetate. This reaction is performed in the presence of an acid catalyst, such as sulfuric acid. The second step involves the reaction of 4-nitrophenyl acetate with phosphorus oxychloride. This reaction produces this compound and acetic acid as byproducts. The overall reaction is as follows:

4-Nitrophenol + Acetic Anhydride → 4-Nitrophenyl Acetate + Acetic Acid

4-Nitrophenyl Acetate + Phosphorus Oxychloride → this compound + Acetic Acid

Safety and Hazards

The compound is classified as dangerous, with hazard statements including H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled), and H341 (May cause genetic defects) . Precautionary measures include avoiding breathing dust, mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Propriétés

IUPAC Name |

2-chloro-2-(4-nitrophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O3/c9-7(8(10)12)5-1-3-6(4-2-5)11(13)14/h1-4,7H,(H2,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKLDNVWIAGLONK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)N)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(6-chloropyridazin-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6434673.png)

![2-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B6434689.png)

![4-[4-(2-phenylethyl)piperazin-1-yl]quinazoline](/img/structure/B6434692.png)

![[(2Z,3Z)-4-(dimethylamino)-2-[(dimethylamino)methylidene]-3-[(dimethyliminiumyl)methyl]but-3-en-1-ylidene]dimethylazanium diperchlorate](/img/structure/B6434737.png)

![2-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6434742.png)

![2,4-diethyl 3-methyl-5-[2-(naphthalen-1-yl)acetamido]thiophene-2,4-dicarboxylate](/img/structure/B6434751.png)

![N-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-phenyl-N-[(thiophen-2-yl)methyl]oxane-4-carboxamide](/img/structure/B6434754.png)

![2-[(6-methylpyridin-3-yl)oxy]pyrimidine](/img/structure/B6434762.png)

![N-[(4-methoxyphenyl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine](/img/structure/B6434771.png)